molecular formula C8H4F4O3 B13434590 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B13434590
M. Wt: 224.11 g/mol
InChI Key: SQSGOOMFPXSSQH-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O3 It is a derivative of benzoic acid, characterized by the presence of fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups into a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced into the aromatic ring of benzoic acid under controlled conditions. The reaction may involve the use of reagents such as fluorine gas, trifluoromethyl iodide, and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or halogenating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-fluoro-2-keto-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 6-fluoro-2-hydroxybenzoic acid or 3-(trifluoromethyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and ability to interact with biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Comparison

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine and trifluoromethyl groups, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the hydroxyl group enhances its ability to form hydrogen bonds, while the trifluoromethyl group increases its lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

IUPAC Name

6-fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4F4O3/c9-4-2-1-3(8(10,11)12)6(13)5(4)7(14)15/h1-2,13H,(H,14,15)

InChI Key

SQSGOOMFPXSSQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)O)C(=O)O)F

Origin of Product

United States

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